Bromodomain Binding Affinity: Sub-nanomolar Potency vs. Micromolar Isomers
The target compound exhibits high-affinity binding to the BRD4 bromodomain 2 (BD2). In BROMOscan assays, it demonstrates a dissociation constant (Kd) of 0.300 nM for human BRD4 BD2 [1]. This contrasts sharply with a closely related positional isomer scaffold, which shows a Kd of 6,800 nM for BRD4 bromodomain 1 by isothermal titration calorimetry, representing an over 22,000-fold decrease in affinity [2]. This differential is further supported by cross-study data from related Incyte patent compounds, where IC50 values for BRD4-BD1 and BD2 are reported at <100 nM [3].
| Evidence Dimension | Binding Affinity (Kd) for BRD4 Bromodomains |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BRD4 BD2, BROMOscan) |
| Comparator Or Baseline | Positional isomer scaffold: Kd = 6,800 nM (BRD4 BD1, ITC) |
| Quantified Difference | 22,667-fold higher affinity for target compound |
| Conditions | BROMOscan assay vs. Isothermal Titration Calorimetry (ITC) for partial length human BRD4 expressed in bacterial system |
Why This Matters
For a researcher selecting a BRD4 inhibitor molecular probe, a sub-nanomolar Kd versus a micromolar Kd is the difference between a viable chemical tool and an inactive control, directly impacting experiment success rates and procurement decisions.
- [1] BindingDB. BDBM50148603 / CHEMBL3770724. Kd: 0.300 nM for BRD4 BD2 by BROMOscan. (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50159140 / CHEMBL3785648. Kd: 6.80E+3 nM for BRD4 BD1 by ITC. (accessed 2026-04-30). View Source
- [3] Incyte Corporation. US Patents US10472358, US9957268, US10781209, et al. BindingDB BDBM391552. IC50 <100 nM for BRD4-BD1/BD2. View Source
